2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide
Description
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted with a methyl group at position 6 and an acetamide-linked oxygen moiety at position 6. This structure combines the electron-rich [1,2,4]triazole ring, known for its stability and versatility in medicinal and materials chemistry , with a pyridazine system, which often imparts bioactivity.
Properties
IUPAC Name |
2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-2-6(15-3-7(9)14)8-11-10-4-13(8)12-5/h2,4H,3H2,1H3,(H2,9,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWLKDDKRNBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide typically involves the reaction of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine with chloroacetic acid or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Triazolo-Triazine Derivatives
The synthesis of 3-(1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]-1,2,4-triazin-8(7H)-yl)acetamide (Scheme 98, ) shares structural similarities with the target compound. Both feature a fused triazole system (triazolo-triazine vs. triazolo-pyridazine) and an acetamide substituent. Key differences include:
- Substituent Position: The acetamide group in the triazolo-triazine derivative is attached to a triazinone ring, whereas in the target compound, it is linked via an ether oxygen to pyridazine.
Benzimidazole Derivatives
2-(Pyrazol-4-yl)benzo[d]imidazoles (Scheme 99, ) differ significantly in their fused aromatic systems. Benzoimidazole cores are less nitrogen-rich but more planar, favoring intercalation or stacking interactions in biological systems. The absence of an acetamide group in these derivatives limits their solubility compared to the target compound.
Functional and Toxicity Comparisons
Carcinogenic Heterocyclic Amines
Heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are carcinogenic due to their planar aromatic systems and metabolic activation to DNA-reactive species . The acetamide group may further mitigate reactivity by introducing steric hindrance.
Energetic Triazole Derivatives
Neutral and ionic triazole-based materials, such as TATOT (3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium), emphasize thermal stability and low toxicity . While the target compound shares the [1,2,4]triazole motif, its pyridazine-acetamide structure diverges from the amino-rich, cationic frameworks of energetic materials, suggesting distinct applications (e.g., pharmaceuticals vs. explosives).
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Flexibility : The target compound’s ether-linked acetamide group offers modularity for derivatization, unlike the rigid fused systems of TATOT or IQ .
- Stability : Triazolo-pyridazines are expected to exhibit intermediate thermal stability between sensitive HCAs and robust TATOT derivatives (decomposition >280°C) .
- Bioactivity Potential: The acetamide moiety may mimic natural ligands, suggesting unexplored kinase or enzyme inhibition activity, contrasting with the carcinogenicity of HCAs .
Biological Activity
2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazolo-pyridazine core which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 232.24 g/mol.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through in vitro studies. Key findings include:
- Cytotoxicity : The compound has shown promising cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In a study, it exhibited IC50 values of 1.06 ± 0.16 μM for A549 cells, 1.23 ± 0.18 μM for MCF-7 cells, and 2.73 ± 0.33 μM for HeLa cells .
- Mechanism of Action : The compound acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. Its inhibitory activity was comparable to Foretinib, a known c-Met inhibitor .
In Vitro Studies
In vitro assays were conducted to evaluate the cytotoxicity and mechanism of action:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis; G0/G1 phase arrest |
| MCF-7 | 1.23 ± 0.18 | Induces apoptosis; G0/G1 phase arrest |
| HeLa | 2.73 ± 0.33 | Induces apoptosis; G0/G1 phase arrest |
The results indicated that the compound not only inhibited cell proliferation but also induced late apoptosis in A549 cells as evidenced by acridine orange staining .
Structure-Activity Relationships (SAR)
The introduction of specific substituents on the triazolo-pyridazine moiety appears to enhance biological activity:
- 5-Methylthiazole Fragment : Enhances c-Met inhibitory activity.
- Halogen Substituents : Modifications with halogens on the benzene ring showed varied effects on cytotoxicity but did not significantly enhance it compared to non-halogenated derivatives .
Case Studies
Several studies have demonstrated the efficacy of triazolo-pyridazine derivatives in preclinical models:
- Study on c-Met Inhibition : A series of derivatives were synthesized and evaluated for their c-Met inhibitory activities, with several compounds showing significant potency (IC50 values ranging from 0.09 to 0.21 μM) .
- Apoptosis Induction : In another study, the compound was shown to significantly induce apoptosis in A549 cells through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
